molecular formula C15H13NO3 B8154188 2-(3-Formylphenyl)isonicotinate

2-(3-Formylphenyl)isonicotinate

Cat. No.: B8154188
M. Wt: 255.27 g/mol
InChI Key: RAJDDMKWSLDCEP-UHFFFAOYSA-N
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Description

2-(3-Formylphenyl)isonicotinate is an organic compound that features a formyl group attached to a phenyl ring, which is further connected to an isonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Formylphenyl)isonicotinate typically involves the reaction of 3-formylphenylboronic acid with isonicotinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Formylphenyl)isonicotinate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(3-Carboxyphenyl)isonicotinate.

    Reduction: 2-(3-Hydroxyphenyl)isonicotinate.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-Formylphenyl)isonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Formylphenyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The isonicotinate moiety can interact with nicotinic acid receptors, potentially influencing metabolic pathways .

Comparison with Similar Compounds

    3-Formylphenylboronic Acid: Shares the formylphenyl structure but lacks the isonicotinate moiety.

    4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.

    Isonicotinic Acid: Contains the isonicotinate moiety but lacks the formylphenyl group.

Uniqueness: 2-(3-Formylphenyl)isonicotinate is unique due to the combination of the formylphenyl and isonicotinate moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-(3-formylphenyl)pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-2-19-15(18)13-6-7-16-14(9-13)12-5-3-4-11(8-12)10-17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJDDMKWSLDCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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